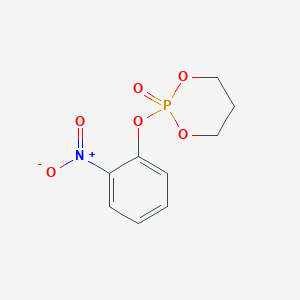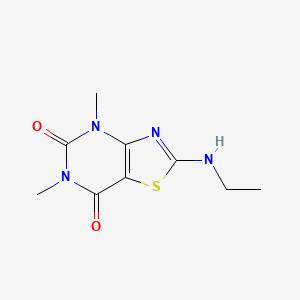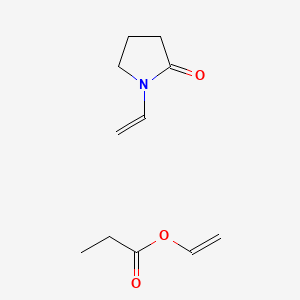
Ethenyl propanoate;1-ethenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl propanoate;1-ethenylpyrrolidin-2-one is a chemical compound that combines the properties of ethenyl propanoate and 1-ethenylpyrrolidin-2-one. Ethenyl propanoate is an ester formed from propanoic acid and ethenyl alcohol, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone with an ethenyl group attached to the nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves the reaction of propanoic acid with ethenyl alcohol to form ethenyl propanoate. This esterification reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
For the synthesis of 1-ethenylpyrrolidin-2-one, 2-pyrrolidinone is reacted with acetylene in the presence of a base catalyst. This vinylation reaction introduces the ethenyl group to the nitrogen atom of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl propanoate;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives .
Aplicaciones Científicas De Investigación
Ethenyl propanoate;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the formulation of controlled-release drugs.
Industry: The compound is used in the production of adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of ethenyl propanoate;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethenyl group can undergo polymerization reactions, forming long chains that can interact with various biological molecules. In drug delivery systems, the compound can encapsulate active ingredients and release them in a controlled manner .
Comparación Con Compuestos Similares
Ethenyl propanoate;1-ethenylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-Vinylpyrrolidone: Similar in structure but lacks the propanoate group, making it less versatile in certain applications.
Polyvinylpyrrolidone: A polymer of N-vinylpyrrolidone, used extensively in pharmaceuticals and cosmetics.
Ethenyl acetate: An ester similar to ethenyl propanoate but with different chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various applications.
Propiedades
Número CAS |
26124-21-0 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethenyl propanoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C5H8O2/c1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h2H,1,3-5H2;4H,2-3H2,1H3 |
Clave InChI |
BKEJFAMOTASDFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC=C.C=CN1CCCC1=O |
Números CAS relacionados |
26124-21-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


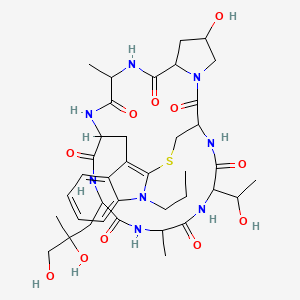
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
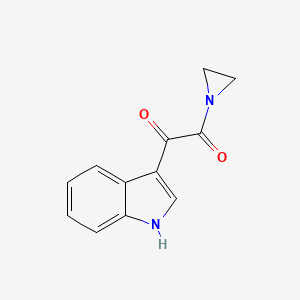
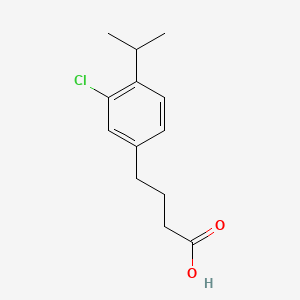
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
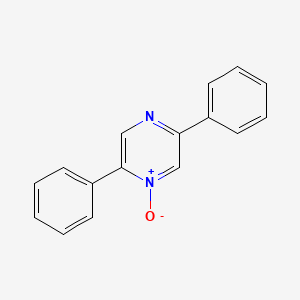
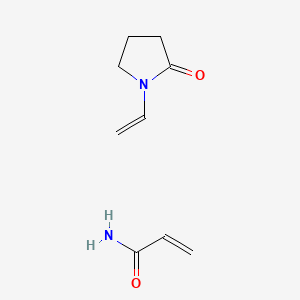
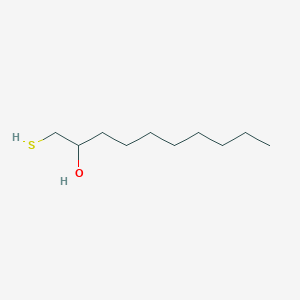
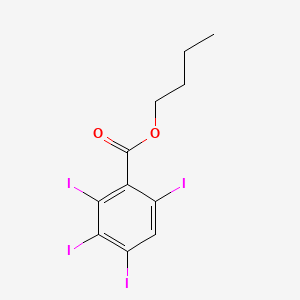
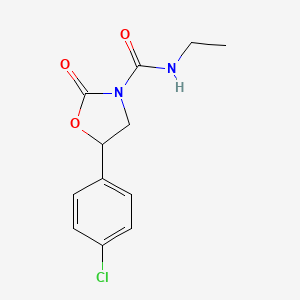
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
